(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one
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Overview
Description
(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one is a chiral cyclobutanone derivative. This compound is characterized by its unique structural features, including a methoxy group and a tert-butoxy group attached to a cyclobutanone ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, which indicates the specific spatial arrangement of the substituents around the cyclobutanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone, methanol, and tert-butyl alcohol.
Formation of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction where methanol acts as the nucleophile.
Introduction of Tert-Butoxy Group: The tert-butoxy group is introduced using tert-butyl alcohol in the presence of an acid catalyst to facilitate the etherification reaction.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the desired (2R,3S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions and stereochemistry.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or tert-butoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or tert-butoxide (t-BuO-) are employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields cyclobutanol derivatives.
Substitution: Results in the formation of new substituted cyclobutanone derivatives.
Scientific Research Applications
(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signaling cascades, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one: can be compared with other cyclobutanone derivatives such as:
Uniqueness
- Structural Features : The presence of both methoxy and tert-butoxy groups in a specific stereochemical configuration makes it unique.
- Reactivity : Its reactivity profile differs due to the steric and electronic effects of the substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R,3S)-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-7-5-6(10)8(7)11-4/h7-8H,5H2,1-4H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEJEUYAURRNRN-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1CC(=O)[C@@H]1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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